Technical Guide: Physicochemical Profiling of 2-Amino-4-chloro-5-hydroxybenzoic Acid
Technical Guide: Physicochemical Profiling of 2-Amino-4-chloro-5-hydroxybenzoic Acid
This guide provides an in-depth technical analysis of 2-Amino-4-chloro-5-hydroxybenzoic acid , a specialized intermediate critical to the synthesis of next-generation antifungal agents.
Executive Summary
2-Amino-4-chloro-5-hydroxybenzoic acid (CAS: 1823315-66-7) is a tri-substituted benzoic acid derivative characterized by a unique electronic "push-pull" system involving an electron-donating hydroxyl group and an electron-withdrawing chlorine atom.[1] It serves as a pivotal Pharmacophore Building Block (PBB), most notably as the key intermediate in the synthesis of Albaconazole , a broad-spectrum triazole antifungal and potential neuroprotectant.
This guide dissects its solid-state properties, solution-phase behavior, and synthetic utility, providing researchers with the data necessary to optimize reaction yields and analytical methods.
Chemical Identity & Molecular Architecture
The molecule features a benzene core substituted at the 1, 2, 4, and 5 positions. The juxtaposition of the amino (C2) and carboxyl (C1) groups creates an anthranilic acid scaffold, while the 4-chloro and 5-hydroxy substituents modulate its lipophilicity and redox potential.
Table 1: Core Identifiers
| Property | Specification |
| Chemical Name | 2-Amino-4-chloro-5-hydroxybenzoic acid |
| CAS Number | 1823315-66-7 |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| Monoisotopic Mass | 187.00 g/mol |
| SMILES | Nc1cc(O)c(Cl)cc1C(=O)O |
| Key Derivative | Methyl ester hydrochloride (CAS: 1113049-83-4) |
Physicochemical Properties[8][9][10][11]
Electronic State & Ionization (pKa)
Understanding the ionization state is critical for HPLC method development and solubility optimization. The molecule possesses three ionizable centers, leading to complex zwitterionic behavior in aqueous media.
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pKa₁ (Carboxyl): ~2.5 – 3.0. The electron-withdrawing chlorine at C4 increases acidity relative to anthranilic acid.
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pKa₂ (Aniline): ~4.5 – 5.0. The amino group is weakly basic. At physiological pH (7.4), this group is largely uncharged.
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pKa₃ (Phenol): ~9.5 – 10.0. The 5-hydroxy group deprotonates at high pH.
Dominant Species at pH 7.0: Mono-anion (Carboxylate COO-, Amine NH2, Phenol OH).
Solubility & Lipophilicity
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LogP (Predicted): ~1.6 – 1.8. The chlorine atom enhances lipophilicity, counteracting the hydrophilicity of the hydroxyl and carboxyl groups.
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Solubility Profile:
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Water: Low (Sparingly soluble due to crystal lattice energy and zwitterionic potential).
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Acidic Media (0.1N HCl): Soluble (Protonation of amine forms the cation).
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Basic Media (0.1N NaOH): Highly Soluble (Deprotonation of carboxyl and phenol forms dianion).
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Organic Solvents: Moderate solubility in DMSO, Methanol, and Ethanol.
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Synthetic & Metabolic Pathways
The synthesis of 2-Amino-4-chloro-5-hydroxybenzoic acid typically follows a reduction pathway from nitro-substituted precursors. Its primary utility lies in its condensation with chiral aminoalcohols to form the amide backbone of Albaconazole.
Experimental Workflow: Synthesis Logic
The following diagram illustrates the reduction logic from the nitro-precursor and the subsequent coupling reaction.
Figure 1: Synthetic pathway from nitro-precursor to Albaconazole intermediate.[2][3][4]
Analytical Characterization Protocols
For quality control (QC) and purity analysis, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.
HPLC Method Development
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% Formic Acid in Water (Maintains carboxylate protonation for peak shape).
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 15 minutes.
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Detection: UV at 254 nm (Aromatic ring) and 280 nm (Phenolic absorption).
Mass Spectrometry (MS) Fingerprint
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Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.
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Isotope Pattern: The presence of a single Chlorine atom confers a distinct isotope signature.
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M+H (Positive Mode): m/z ~188.0
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M+2+H: m/z ~190.0 (Intensity approx. 33% of M+H due to ³⁷Cl natural abundance).
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Fragmentation: Loss of CO₂ (M-44) and NH₃ are common fragmentation pathways.
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Analytical Logic Diagram
Figure 2: QC workflow for identifying 2-Amino-4-chloro-5-hydroxybenzoic acid.
Stability & Handling Guidelines
Oxidation Sensitivity
The 5-hydroxy (phenolic) group combined with the 2-amino (aniline) group makes this compound susceptible to oxidation, particularly in solution or when exposed to light.
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Risk: Formation of quinone-imines or oxidative dimerization (darkening of solid).
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Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Solutions should be prepared fresh and protected from light (amber glassware).
Thermal Stability
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Melting Point: Typically >200°C (with decomposition).
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Decarboxylation: Like many ortho-amino benzoic acids, thermal stress can induce decarboxylation to form 3-chloro-4-hydroxyaniline. Avoid prolonged heating above 60°C during drying processes.
References
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PubChem Compound Summary. (n.d.). 2-Amino-4-chloro-5-hydroxybenzoic acid (Related Isomers & Derivatives). National Center for Biotechnology Information. Retrieved from [Link]
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Pharmaffiliates. (2024). Albaconazole Impurities and Intermediates: 2-Amino-4-chloro-5-hydroxybenzoic Acid Methyl Ester Hydrochloride.[1][5][6] Retrieved from [Link]
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Sorbera, L.A., et al. (2003). Albaconazole: Triazole Antifungal.[6] Drugs of the Future, 28(6), 529. (Contextualizes the use of the intermediate in Albaconazole synthesis).
